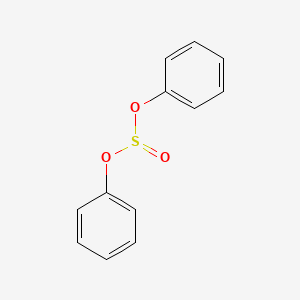

Diphenyl sulfite

Description

Historical Context of Sulfite (B76179) Ester Chemistry and Early Investigations

The study of esters, in a general sense, dates back to the 19th century with German chemist Leopold Gmelin coining the term. britannica.com Esters of inorganic acids, including sulfuric and sulfurous acids, became subjects of investigation for their utility in the synthesis of dyes and pharmaceuticals. britannica.com Sulfite esters are typically synthesized by reacting thionyl chloride with alcohols, a method that remains a common preparative route. wikipedia.org Early investigations into sulfite esters were often part of broader studies on organosulfur compounds and their reactivity. The chemistry of sulfur compounds has been a rich field of study for over a century, leading to the development of numerous named reactions that are fundamental to organic synthesis. nih.gov

The synthesis of diaryl sulfites, such as diphenyl sulfite, can be conceptually approached through the reaction of sulfur dioxide with two molecules of phenol (B47542). lookchem.com However, practical synthesis often involves the use of thionyl chloride and phenol, sometimes in the presence of a base like pyridine (B92270) to neutralize the hydrochloric acid byproduct. wikipedia.org The stability of sulfite esters has been a subject of interest, with studies noting their sensitivity to heat, moisture, and alkaline conditions, which can lead to hydrolysis, generating the corresponding alcohol (phenol in this case) and sulfurous acid. vulcanchem.com

Evolution of this compound Research: Key Milestones and Paradigm Shifts

While early research laid the groundwork for understanding the basic properties and synthesis of sulfite esters, the evolution of this compound research has been more nuanced. Much of the research on related compounds, such as diphenyl sulfide (B99878) and diphenyl sulfoxide (B87167), has inadvertently shed light on the potential reactivity and applications of this compound. For instance, the oxidation of diphenyl sulfide to diphenyl sulfoxide and then to diphenyl sulfone is a well-established transformation. plos.org This chemistry highlights the accessibility of different oxidation states of sulfur in diaryl sulfur compounds.

A significant area of research involving related structures is in the field of polymer chemistry. For example, poly(p-phenylene sulfide) (PPS) is a high-performance engineering thermoplastic. acs.org While this compound is not a direct monomer in the conventional synthesis of PPS, which typically involves the reaction of p-dichlorobenzene and sodium sulfide, research into alternative polymerization routes has explored the cleavage of the S-S bond in diphenyl disulfide with a Lewis acid. acs.org This focus on sulfur-containing aromatic compounds for polymer applications has broadened the understanding of the reactivity of the phenyl-sulfur linkage.

In the realm of organic synthesis, the development of new reagents and catalysts is a constant driver of research. While the direct use of this compound as a reagent is not extensively documented in early literature, the broader class of sulfite esters has been explored for their reactivity. For instance, cyclic sulfite esters have been studied for their photochemical reactions. beilstein-journals.org

Contemporary Relevance of this compound in Advanced Chemical Research

In modern chemical research, the interest in organosulfur compounds remains high, driven by their diverse applications. While specific recent studies focusing solely on this compound are not abundant, its relevance can be inferred from ongoing research in related areas.

One area of contemporary interest is the development of new synthetic methods. The "sulfitylation-oxidation" protocol has emerged as a strategy for the sulfation of alcohols, where a sulfite ester intermediate is oxidized to a sulfate (B86663) ester. nih.gov This suggests a potential application for this compound as a precursor or a model compound in the development of new sulfation or sulfonylation reactions.

Furthermore, the study of sulfur(IV) compounds, a category that includes this compound, continues to be a vibrant area of research. nih.gov The development of reactions that proceed through sulfur(IV) intermediates is crucial for the synthesis of complex molecules. While much of this research focuses on sulfoxides and sulfonium (B1226848) salts, the fundamental understanding of sulfur(IV) reactivity is applicable to sulfite esters like this compound.

The table below summarizes some of the key properties and identifiers for this compound.

| Property | Value |

| Molecular Formula | C₁₂H₁₀O₃S |

| Molecular Weight | 234.27 g/mol |

| CAS Number | 4773-12-0 |

| Synonyms | Diphenyl sulphite, Sulfurous acid, diphenyl ester |

Structure

2D Structure

3D Structure

Properties

CAS No. |

4773-12-0 |

|---|---|

Molecular Formula |

C12H10O3S |

Molecular Weight |

234.27 g/mol |

IUPAC Name |

diphenyl sulfite |

InChI |

InChI=1S/C12H10O3S/c13-16(14-11-7-3-1-4-8-11)15-12-9-5-2-6-10-12/h1-10H |

InChI Key |

AVGYVDOSBJFXFR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OS(=O)OC2=CC=CC=C2 |

Origin of Product |

United States |

Methodologies for the Synthesis of Diphenyl Sulfite and Analogous Sulfur Iv Compounds

Established Synthetic Pathways to Diphenyl Sulfite (B76179)

The most traditional and widely employed method for synthesizing diphenyl sulfite involves the reaction of phenols with thionyl halides, a versatile and generally high-yielding approach.

Reaction of Phenols with Thionyl Halides

The direct reaction of phenol (B47542) with thionyl chloride (SOCl₂) is a primary route to this compound. acs.orgstackexchange.com This reaction is often complicated by the formation of side products, and the conditions must be carefully controlled to favor the desired sulfite ester. stackexchange.comcdnsciencepub.com The reaction typically proceeds through the initial formation of phenyl chlorosulfinate, which can then react with another molecule of phenol to yield this compound. acs.org

The use of a hydrogen chloride acceptor, such as pyridine (B92270), is crucial to drive the reaction to completion and neutralize the HCl gas evolved. sci-hub.ru In a typical procedure, phenol and pyridine are dissolved in a dry, inert solvent like ether, and thionyl chloride is added slowly at a reduced temperature. sci-hub.ru The pyridine hydrochloride precipitate is then filtered off, and the this compound is isolated from the filtrate. sci-hub.ru

Studies have investigated the influence of reaction parameters such as temperature and reactant molar ratios on the yield and product distribution. For instance, varying the temperature from 10°C to 180°C and the molar ratio of phenol to thionyl chloride from 2:1 to 1:4 has been explored to optimize the formation of this compound over other potential products. acs.org The reaction can also be carried out in the absence of a traditional solvent, using an excess of one of the reactants to serve as the reaction medium.

Table 1: Reaction Conditions for this compound Synthesis

| Phenol (moles) | Thionyl Chloride (moles) | Pyridine (moles) | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 1.5 | 0.75 | 1.5 | Ether | 0 | 83 | sci-hub.ru |

| 1.0 | 4.0 | - | - | Reflux | 71 (phenyl chlorosulfinate) | acs.org |

Emerging and Specialized Synthetic Strategies for this compound and its Derivatives

While the reaction of phenols with thionyl halides remains a staple, research into alternative and more specialized synthetic methods continues to evolve, particularly focusing on oxidative routes for related sulfur(IV) compounds.

Oxidative Routes for Related Diaryl Sulfur(IV) Compounds

Oxidative methods provide an alternative pathway to diaryl sulfur(IV) compounds, often starting from diaryl sulfides. The oxidation of diaryl sulfides can lead to the formation of the corresponding sulfoxides. tandfonline.comjchemrev.com A variety of oxidizing agents have been employed for this transformation. jchemrev.com

For example, the oxidation of diphenyl sulfide (B99878) to diphenyl sulfoxide (B87167) has been achieved using Caro's acid. The choice of oxidizing agent and reaction conditions is critical to prevent over-oxidation to the corresponding sulfone. jchemrev.com

Recent advancements in catalysis have also offered new avenues. For instance, metal-free, visible-light-promoted oxidative coupling of thiols and arylhydrazines using a photocatalyst like rose bengal can produce diaryl sulfides, which can then be oxidized to the sulfoxide. organic-chemistry.org Another approach involves the iodine-mediated oxidative cross-coupling of arylhydrazines and thiols in water at room temperature. organic-chemistry.org

Green Chemistry Principles and Sustainable Approaches in this compound Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes for all chemical compounds, including this compound. essentialchemicalindustry.orgacs.org This involves a focus on minimizing waste, using less hazardous chemicals, improving energy efficiency, and utilizing renewable feedstocks. essentialchemicalindustry.org

In the context of this compound synthesis, green approaches could include the use of solvent-free reaction conditions. ijcce.ac.iracs.org For example, the synthesis of diaryl sulfoxides from arenes and thionyl chloride has been reported in the solid-state using Lewis acids like aluminum chloride or ferric chloride on a silica (B1680970) gel support. ijcce.ac.ir This method avoids the use of volatile and often toxic organic solvents.

Furthermore, the development of catalytic systems that can operate under milder conditions and with higher atom economy is a key goal. essentialchemicalindustry.org The use of catalysts can reduce the energy requirements of a process and minimize the formation of unwanted byproducts. essentialchemicalindustry.org The search for more environmentally benign solvents is also an active area of research. rsc.org For instance, diphenyl sulfoxide has been investigated as an environmentally friendly solvent for other chemical transformations. rsc.org

Sustainable approaches also consider the entire lifecycle of the product. acs.org This includes exploring the use of renewable starting materials and designing products that are biodegradable. essentialchemicalindustry.orgrsc.org While direct applications of these principles to the industrial production of this compound are still emerging, the broader trends in chemical synthesis point towards a future where sustainability is a primary consideration. acs.org

Elucidation of Reaction Mechanisms Involving Diphenyl Sulfite

Nucleophilic Reaction Mechanisms at the Sulfinyl Center

Nucleophilic substitution at the tricoordinate sulfinyl sulfur of diphenyl sulfite (B76179) is a key reaction class. These reactions typically proceed via a mechanism where a nucleophile attacks the sulfur atom, leading to the displacement of a phenoxide leaving group. The specific pathway and transition state structure are influenced by the nature of the nucleophile and the electronic properties of the phenyl rings.

Kinetic and Stereochemical Aspects of Hydrolysis Reactions of Diphenyl Sulfite

The stereochemistry at the tetrahedral sulfur center is a critical aspect of these reactions. Nucleophilic substitution at a sulfinyl sulfur atom generally proceeds with the inversion of configuration, consistent with an Sₙ2-type mechanism. mdpi.comscispace.com This implies that the nucleophile attacks the sulfur atom from the side opposite to the leaving group, causing the molecule's stereochemistry to invert, much like the Walden inversion observed at a carbon center. While direct stereochemical studies on the hydrolysis of achiral this compound are not applicable, investigations on chiral sulfinyl compounds have established this inversion as a general principle for nucleophilic substitution at a tricoordinate sulfur atom. mdpi.com

Investigations of Inductive Effects and Transition State Structures in this compound Reactions

The electronic nature of substituents on the phenyl rings of this compound significantly influences the rate of nucleophilic substitution reactions. This is a manifestation of inductive effects, where electron-withdrawing groups on the phenoxy leaving group enhance its ability to depart, thereby accelerating the reaction.

This relationship can be quantified using the Hammett equation, log(k/k₀) = σρ, which relates the reaction rate constant (k) to a substituent constant (σ) and a reaction constant (ρ). wikipedia.org For the reaction of substituted diphenyl sulfites with various nucleophiles, a positive ρ value is observed. This indicates that the reaction is sensitive to the substituents and that a negative charge builds up in the transition state, which is stabilized by electron-withdrawing groups. wikipedia.org

Studies on the reactions of quinuclidines and oxyanions with a series of substituted diphenyl sulfites (where the substituent is on the leaving phenoxy group) provide insight into the transition state structure. Analysis of the kinetic data suggests a transition state where the bonds to both the incoming nucleophile and the outgoing leaving group are substantially formed and broken, respectively. The bond orders for the sulfur-nucleophile and sulfur-leaving group bonds in the transition state have been estimated to be at least 0.65–0.74. This points to a highly associative, synchronous (Sₙ2-like) transition state rather than a stepwise mechanism involving a distinct intermediate. The observed inductive effects between the entering and leaving groups in the transition state can modify the "effective" charges on these atoms.

Below is a table showing representative data for the reaction of quinuclidine (B89598) with various para-substituted diphenyl sulfites, illustrating the effect of the leaving group's acidity (pKa) on the bimolecular rate constant (k₂).

Characterization of Reactive Intermediates in Nucleophilic Substitutions of this compound

For the nucleophilic substitution reactions at the sulfinyl center of this compound, the evidence points towards a concerted, Sₙ2-like mechanism. mdpi.comresearchgate.net This type of mechanism proceeds through a single, high-energy transition state rather than forming a stable, detectable reactive intermediate. scispace.com The synchronous nature of bond-making and bond-breaking means that intermediates such as a pentacoordinate sulfurane or a dissociated sulfinylium cation are not typically formed. scispace.comoregonstate.edu

This is in contrast to other substitution mechanisms, such as Sₙ1 reactions which involve carbocation intermediates, or some nucleophilic aromatic substitutions that proceed via stable Meisenheimer complexes. kahedu.edu.in The absence of observed intermediates in the hydrolysis of this compound under these conditions is a key characteristic of the proposed synchronous reaction pathway at the sulfinyl sulfur. oregonstate.edu

Photochemical Reaction Pathways of this compound

The study of the photochemical behavior of sulfite esters has largely focused on phenyl-substituted cyclic sulfite esters, such as styrene (B11656) glycol sulfite and hydrobenzoin (B188758) sulfite, as model compounds. beilstein-journals.orgresearchgate.net These studies provide the primary insights into the likely photochemical pathways for sulfite esters bearing phenyl groups. Upon irradiation, these compounds undergo fragmentation, generating reactive intermediates that are distinct from those in thermal reactions. nih.gov

Photoinduced Ring-Opening and Fragmentation Mechanisms of this compound Esters

In the photochemistry of phenyl-substituted cyclic sulfite esters, the absorption of UV light leads to the cleavage of the carbon-oxygen and sulfur-oxygen bonds. beilstein-journals.org This process results in the extrusion of sulfur dioxide (SO₂) and the formation of radical species. beilstein-journals.org For example, the irradiation of styrene glycol sulfite in acetonitrile (B52724) leads to products such as phenylacetaldehyde, bibenzyl, and toluene. beilstein-journals.org

Evidence and Characterization of Diradical and Carbene Intermediates in this compound Photochemistry

Mechanistic investigations into the photolysis of phenyl-substituted cyclic sulfite esters have provided compelling evidence for the formation of diradical intermediates. beilstein-journals.orgnih.gov The analysis of the product distribution from these reactions, especially when performed under mild conditions, supports pathways involving 1,3-diradicals. beilstein-journals.org For example, the formation of products like bibenzyl from the photolysis of styrene glycol sulfite is indicative of a radical mechanism. beilstein-journals.org

Oxidative and Reductive Transformations of this compound

This compound can undergo both oxidation and reduction, leading to different sulfur-containing compounds. The oxidation of the sulfur atom in this compound is a key transformation.

Oxidative Transformations: The oxidation of related diphenyl sulfide (B99878) (Ph2S) to diphenyl sulfoxide (B87167) (Ph2SO) and subsequently to diphenyl sulfone (Ph2SO2) is a well-documented process. nih.govresearchgate.net This oxidation can be achieved using various oxidizing agents, with hydrogen peroxide (H2O2) being a common choice. nih.govorgsyn.org The reaction can be catalyzed by various materials, including titanium dioxide (TiO2) polymorphs. nih.gov For example, at anatase-TiO2, the oxidation of Ph2S leads mainly to diphenyl sulfone, whereas rutile-TiO2 selectively produces diphenyl sulfoxide. nih.gov Other catalytic systems for sulfide oxidation include nickel salt heteropolytungstates, which can selectively yield either the sulfoxide or the sulfone under mild conditions with H2O2. researchgate.net While direct oxidation studies on this compound are less common, the principles are transferable. The sulfur(IV) center in this compound is susceptible to oxidation to a sulfur(VI) state, analogous to the conversion of sulfoxides to sulfones.

Reductive Transformations: Reduction of this compound typically involves the cleavage of the S-O bonds. While specific studies on the reduction of this compound are sparse, analogous reactions of related sulfur compounds provide insight. For instance, diphenyl disulfide (Ph2S2) can be reduced by alkali metals (Li, Na, K) or hydride reagents like sodium borohydride (B1222165) to form thiophenolates (PhS-). wikipedia.org Sodium sulfite (Na2SO3) itself can act as a reducing agent in certain contexts, for example, in the reductive dehalogenation of specific aromatic halides in an aqueous medium. rsc.org It is plausible that strong reducing agents could reduce this compound to species like thiophenol.

The table below summarizes the key oxidative transformations of the related compound, diphenyl sulfide, which provides a model for the potential oxidation products of this compound.

| Starting Material | Oxidizing System | Major Product(s) | Selectivity/Conditions |

| Diphenyl sulfide | H2O2 / anatase-TiO2 | Diphenyl sulfone (Ph2SO2) | Photocatalytic and catalytic; nearly 100% to sulfone. nih.gov |

| Diphenyl sulfide | H2O2 / rutile-TiO2 | Diphenyl sulfoxide (Ph2SO) | Photocatalytic only; ~100% to sulfoxide. nih.gov |

| Diphenyl sulfide | H2O2 / Ni-heteropolytungstate | Diphenyl sulfone | 90% conversion in 15 min; 100% sulfone selectivity. researchgate.net |

| Diphenyl sulfide | H2O2 / Ni-heteropolytungstate/PCH | Diphenyl sulfoxide | 87% conversion; 88.9% sulfoxide selectivity. researchgate.net |

Interactions of this compound with Organometallic Reagents

This compound reacts with organometallic reagents, such as Grignard reagents (RMgX) and organolithium compounds (RLi), which are powerful nucleophiles. libretexts.org These reactions typically involve nucleophilic attack at the sulfur atom, leading to the displacement of one or both phenoxy groups.

The reaction of diethyl sulfite with phenylmagnesium bromide was one of the earliest methods to produce diphenyl sulfoxide, demonstrating that organometallic reagents can displace alkoxy/aryloxy groups from a sulfite ester. oregonstate.edu Similarly, the reaction of this compound with aryl Grignard reagents can be used to synthesize triarylsulfonium salts. acs.org For example, treating diphenyl sulfoxide (a related compound) with an aryl Grignard reagent, followed by acid hydrolysis, yields the corresponding triarylsulfonium salt. researchgate.net A similar pathway can be envisioned starting from this compound.

Organolithium reagents, which are generally more reactive than Grignard reagents, also react with sulfites. mmcmodinagar.ac.inrsc.org The reaction of phenyl p-tolyl sulfoxide with organolithium reagents has been shown to proceed via nucleophilic attack at the sulfur atom. sci-hub.st The reaction of dimethyl sulfite with phenyllithium (B1222949) has been reported to yield biphenyl (B1667301) and diphenyl sulfide. acs.org

The general outcome of the reaction between a diaryl sulfite and an organometallic reagent can be summarized as the formation of a sulfoxide. For instance, the reaction of various sulfinates with Grignard reagents is a known route to chiral sulfoxides. oregonstate.eduthieme-connect.de

| Organometallic Reagent | Substrate | Product(s) |

| Phenylmagnesium bromide | Diethyl sulfite | Diphenyl sulfoxide oregonstate.edu |

| Phenylmagnesium bromide | p-Toluenesulfinates | p-Tolyl phenyl sulfoxides oregonstate.edu |

| Aryl Grignard reagents | Diphenyl sulfoxide | Triarylsulfonium salts acs.orgresearchgate.net |

| Phenyllithium | Dimethyl sulfite | Biphenyl, Diphenyl sulfide acs.org |

| Organolithium reagents | Diaryl sulfoxides | Ligand-exchanged sulfoxides, Disproportionation products sci-hub.st |

The reaction between organometallic reagents and diaryl sulfites is proposed to proceed through a hypervalent sulfur intermediate known as a sulfurane. sci-hub.stsci-hub.se A sulfurane is a tetracoordinate sulfur species with a trigonal bipyramidal geometry.

When a nucleophilic organometallic reagent attacks the electrophilic sulfur atom of a diaryl sulfite, a sulfurane intermediate is formed. sci-hub.stmdpi.com In this intermediate, the incoming nucleophile and the leaving group typically occupy the apical positions of the trigonal bipyramid. mdpi.com The collapse of this unstable intermediate, with the expulsion of a leaving group (e.g., a phenoxide ion), leads to the final product, such as a sulfoxide. sci-hub.st

Stereochemical studies on the reactions of chiral sulfites and sulfinates with organometallic reagents provide strong evidence for these intermediates. For example, the reaction of a diastereomerically pure cyclic sulfite with a Grignard reagent was found to proceed with a complete inversion of configuration at the sulfur atom. mdpi.com This stereochemical outcome is best explained by the formation of a trigonal bipyramidal sulfurane intermediate where both the incoming nucleophile and the leaving group are in apical positions, followed by the departure of the leaving group. mdpi.com The facile ligand exchange reactions observed when diaryl sulfoxides are treated with organolithium reagents are also rationalized by the formation and rapid collapse of a σ-sulfurane intermediate. sci-hub.st

Advanced Spectroscopic and Analytical Characterization Techniques for Diphenyl Sulfite

Vibrational Spectroscopy (Infrared and Raman) for Molecular Structure and Bonding in Diphenyl Sulfite (B76179)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for elucidating the molecular structure and bonding characteristics of diphenyl sulfite. These methods are complementary, probing the vibrational modes of a molecule based on different physical principles: IR spectroscopy measures the absorption of light due to changes in the molecular dipole moment, while Raman spectroscopy measures inelastically scattered light resulting from changes in molecular polarizability.

For a non-linear molecule like this compound (C₁₂H₁₀O₃S), which has 25 atoms, there are 3N-6, or 69, fundamental vibrational modes. libretexts.org These modes include characteristic stretching and bending vibrations of the phenyl rings and the central sulfite group. The S=O bond is expected to produce a particularly strong and characteristic absorption band in the IR spectrum due to its large dipole moment. optica.org Conversely, Raman spectroscopy is highly sensitive to the vibrations of the aromatic framework and the symmetric vibrations of the molecule. acs.org

Studies on analogous cyclic organic sulfites have shown that the S=O stretching frequency is sensitive to the molecular conformation and the solvent environment. optica.orgnih.gov In solution, this compound may exist in an equilibrium of different conformations arising from rotation around the C-O and S-O bonds, which can lead to broadened or multiple absorption bands. optica.org In the vapor phase, it is more likely to exist as a single, most stable conformer. optica.org

Experimental Spectra and Computational Correlations for this compound

Experimental IR spectra of this compound show several key absorption bands that can be assigned to specific vibrational modes. nih.gov The most prominent feature in the IR spectrum of sulfites is the strong S=O stretching vibration (νS=O). nih.gov For cyclic sulfites, this band's position is indicative of the conformation; stable conformations with an axial S=O group typically absorb between 1160-1210 cm⁻¹, while conformationally mobile structures show absorption above 1220 cm⁻¹. nih.gov Other important vibrations include the C-O-S symmetric and asymmetric stretches and various modes associated with the phenyl rings, such as C-H stretching, C-C stretching, and out-of-plane bending. cdnsciencepub.comresearchgate.net

To precisely assign these experimental bands, computational methods such as Density Functional Theory (DFT) are frequently employed. kbhgroup.in By calculating the vibrational frequencies of an optimized molecular geometry at a suitable level of theory (e.g., B3LYP/6-311G(d,p)), a theoretical spectrum is generated. kbhgroup.in This computed spectrum, often scaled to correct for systematic errors, can be directly compared with the experimental data, allowing for a confident assignment of each observed peak to a specific molecular motion. kbhgroup.in

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Intensity |

|---|---|---|

| ~3060 | Aromatic C-H Stretch | Medium-Weak |

| 1590, 1490 | Aromatic C=C Ring Stretch | Medium-Strong |

| ~1200 | S=O Stretch | Very Strong |

| ~1160 | C-O Stretch | Strong |

| ~900 | O-S-O Symmetric Stretch | Strong |

| 750, 690 | Aromatic C-H Out-of-Plane Bend | Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the detailed structure of this compound in solution. By probing the magnetic environments of specific nuclei, NMR provides information on connectivity, conformation, and the electronic structure of the molecule. cdnsciencepub.com

¹H, ¹³C, and other Heteronuclear NMR Investigations of this compound

¹H NMR: The proton NMR spectrum of this compound is expected to show complex signals in the aromatic region, typically between δ 7.0 and 7.5 ppm. Due to the electronic influence of the sulfite group, the ortho, meta, and para protons on the phenyl rings are chemically non-equivalent, leading to overlapping multiplets.

¹³C NMR: The carbon-13 NMR spectrum provides distinct signals for each unique carbon atom in the molecule. nih.gov The aromatic region will show signals for the ipso (carbon attached to oxygen), ortho, meta, and para carbons. The ipso-carbon is expected to be the most downfield-shifted due to the direct attachment to the electronegative oxygen atom.

| Nucleus | Position | Predicted Chemical Shift (ppm) |

|---|---|---|

| ¹H | Aromatic (ortho, meta, para) | 7.0 - 7.5 (multiplet) |

| ¹³C | ipso-C | ~150 |

| para-C | ~130 | |

| ortho-C | ~125 | |

| meta-C | ~121 |

Other Heteronuclear NMR: While less common, NMR of other nuclei could offer further insight. ³³S NMR, despite its challenges (low natural abundance, quadrupolar nucleus, and low sensitivity), could directly probe the electronic environment of the central sulfur atom. Advanced techniques would be required to acquire a meaningful spectrum.

Advanced NMR Techniques for Stereochemical and Conformational Analysis of this compound

Although this compound is not chiral, it possesses significant conformational flexibility around its S-O and O-C bonds. Advanced 2D NMR techniques are crucial for unambiguously assigning signals and understanding its three-dimensional structure in solution.

Correlation Spectroscopy (COSY): This experiment would reveal the coupling relationships between protons on the same phenyl ring, helping to trace the connectivity through the ortho-meta-para positions.

Heteronuclear Single Quantum Coherence (HSQC): This technique correlates each proton signal with the signal of the carbon atom to which it is directly attached, allowing for definitive assignment of the protonated carbons in the ¹³C spectrum.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is used to establish longer-range (2-3 bond) correlations between protons and carbons. This would be instrumental in assigning the non-protonated ipso-carbon by observing its correlation to the ortho-protons. It could also potentially show correlations across the C-O-S linkage.

Nuclear Overhauser Effect (NOE) Spectroscopy: NOE-based experiments (like NOESY or ROESY) detect through-space proximity between nuclei. These experiments could reveal the preferred orientation of the two phenyl rings relative to each other and to the S=O group, providing critical data on the molecule's average conformation in solution. cdnsciencepub.com

Mass Spectrometry (MS) for this compound: Molecular Identity and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a key analytical technique for confirming the molecular identity of this compound through the determination of its molecular weight and for elucidating its structure via the analysis of its fragmentation pathways. nih.gov Using electron ionization (EI), the molecule is ionized to form a molecular ion (M⁺•), whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound (234.27 g/mol ). nih.gov

The sulfite ester linkages are relatively weak, leading to characteristic fragmentation patterns. The molecular ion of this compound is expected to undergo several key fragmentation steps. A common pathway for similar compounds is the loss of a stable neutral molecule. nih.gov In this case, the loss of sulfur dioxide (SO₂) is a highly probable fragmentation, which would result in a fragment ion corresponding to diphenyl ether. Another likely fragmentation is the cleavage of a carbon-oxygen bond, leading to the loss of a phenoxy radical.

| m/z Value | Proposed Fragment Ion | Associated Neutral Loss |

|---|---|---|

| 234 | [C₁₂H₁₀O₃S]⁺• (Molecular Ion) | - |

| 170 | [C₁₂H₁₀O]⁺• | SO₂ |

| 141 | [C₆H₅OSO]⁺ | •OC₆H₅ |

| 93 | [C₆H₅O]⁺ | •SOC₆H₅ |

| 77 | [C₆H₅]⁺ | •OSOC₆H₅ |

Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Reaction Monitoring of this compound

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of light in the UV and visible regions. The primary chromophores in this compound are the two phenyl rings.

The UV-Vis spectrum is expected to be dominated by π→π* transitions associated with the aromatic system. The presence of oxygen and sulfur atoms with non-bonding electrons (n electrons) may also give rise to weaker n→π* transitions. The conjugation of the phenyl rings through the O-S-O linkage influences the energy of these transitions and thus the position of the absorption maxima (λmax). For comparison, diphenyl ether, which has a related structure, exhibits absorption maxima at approximately 270 nm and 277 nm. nist.gov Similar absorptions would be anticipated for this compound.

UV-Vis spectroscopy is also a valuable tool for reaction monitoring. For instance, during the synthesis of this compound, the reaction progress can be followed by monitoring the increase in absorbance at a λmax characteristic of the product. Similarly, in degradation studies, the disappearance of the this compound peak over time can be quantified to determine reaction kinetics.

Chromatographic Methods for Separation and Quantification of this compound

Chromatography is a fundamental laboratory technique used for the separation of mixtures into their individual components. wikipedia.org The process involves a mobile phase (a fluid solvent like gas or liquid) that carries the mixture through a stationary phase (a fixed material in a column, plate, or capillary tube). wikipedia.org Separation occurs because different components of the mixture travel at different speeds, based on their differential partitioning between the two phases. wikipedia.org For the analysis of sulfur-containing organic compounds like diphenyl sulfide (B99878) and its derivatives, both gas and liquid chromatography are extensively utilized, offering high resolution and sensitivity for separation and quantification. acs.orggcms.cz These methods are crucial for studying reaction products, monitoring environmental samples, and analyzing metabolites. acs.orgnih.gov

Ion-pair chromatography, a specific mode of liquid chromatography, has been developed for the determination of sulfur anions. nih.gov This technique can involve the pre-column derivatization of unstable species like sulfite and sulfide into more stable forms, allowing for reliable separation and detection. nih.gov For instance, sulfide can be converted to thiocyanate (B1210189) and sulfite to sulfate (B86663) before the chromatographic run. nih.gov The separation is then typically achieved on a C18 column using a mobile phase containing an ion-pairing reagent, such as a tetrapropylammonium (B79313) salt. nih.gov

Gas Chromatography (GC) and Liquid Chromatography (LC) Applications for this compound Analysis

Gas chromatography (GC) and liquid chromatography (LC), particularly high-performance liquid chromatography (HPLC), are powerful tools for the analysis of diphenyl sulfide and related compounds. nih.govresearchgate.net GC is well-suited for volatile and thermally stable compounds, while LC is versatile for a wider range of polarities and molecular weights. wikipedia.orgu-pec.fr

Gas Chromatography (GC)

GC is frequently used for the analysis of diphenyl sulfide and its chlorinated derivatives. acs.org In one application, GC coupled with a sulfur chemiluminescence detector (GC-SCD) was used for the analysis of various sulfur compounds, with diphenyl sulfide serving as an internal standard. gcms.cz The high selectivity and sensitivity of the SCD allow for parts-per-billion level detection of sulfur compounds in complex matrices like fuels and petrochemicals. gcms.cz Studies have also employed GC-mass spectrometry (GC-MS) to identify the oxidation products of diphenyl sulfide. researchgate.net The National Institute of Standards and Technology (NIST) provides reference GC data for diphenyl sulfide, including retention indices on specific columns. nist.gov

Table 1: Examples of Gas Chromatography (GC) Methods for Diphenyl Sulfide Analysis

| Instrument/Detector | Column | Application | Key Findings | Reference |

|---|---|---|---|---|

| GC-SCD | Deactivated sample vaporization injector SPL-2030 | Analysis of sulfur compounds in standards (ASTM D5623) | Diphenyl sulfide was used as an internal standard at 1 ppm(w/w). The method showed high selectivity and linearity for sulfur compounds. | gcms.cz |

| GC/MS | Not specified | Analysis of low-temperature oxidation products of diphenyl sulfide | Physical adsorption between diphenyl sulfide and oxygen is dominant between 30-80°C, while chemical reactions dominate above 80°C. | researchgate.net |

| GC | Capillary, DB-1 | General retention data | Reported a Van Den Dool and Kratz retention index of 1552 on a non-polar column with a temperature ramp. | nist.gov |

| HRGC/HRMS | Not specified | Screening of polychlorinated diphenyl sulfides in environmental samples | Tri- and tetrachlorodiphenyl sulfides were identified in stack gas samples from a waste incinerator. | acs.org |

Liquid Chromatography (LC)

HPLC is a robust method for analyzing diphenyl sulfide and its metabolites, such as diphenyl sulfoxide (B87167) and diphenyl sulphone. nih.gov A common approach is reversed-phase HPLC, where a nonpolar stationary phase is used with a polar mobile phase. acs.orgnih.gov One study detailed a method using a Spherisorb® 5 ODS column and a mobile phase of water and tetrahydrofuran, with UV detection at 260 nm. nih.gov This method successfully quantified the enzymatic formation of diphenyl sulfoxide and diphenyl sulphone in rat liver microsomes, with a limit of quantitation (LOQ) of 0.025 µg/ml for both metabolites. nih.gov The calibration curves were linear over a range of 0-50 µg/ml with high reproducibility. nih.gov HPLC has also been instrumental in isolating individual isomers of polychlorinated diphenyl sulfides from reaction mixtures for further structural analysis. acs.org

Table 2: Examples of Liquid Chromatography (LC) Methods for Diphenyl Sulfide Analysis

| Instrument/Detector | Column | Mobile Phase | Flow Rate | Application | Reference |

|---|---|---|---|---|---|

| HPLC/UV (260 nm) | Spherisorb® 5 ODS (15 x 0.46 cm) | Water and Tetrahydrofuran (THF) | 0.5 ml/min | Analysis of diphenyl sulfide and its metabolites (diphenyl sulfoxide, diphenyl sulphone) in rat liver microsomes. | nih.gov |

| HPLC/UV (254 nm) | Silasorb C8 SPH | Acetonitrile (B52724):Water (65:35) | 1 ml/min | Fractionation of polychlorinated diphenyl sulfide isomers from a chlorination mixture. | acs.org |

| UHPLC-MS/MS | BEH C18 (2.1 × 150 mm, 1.7 μm) | Gradient of A: Water with 0.1% Formic Acid and B: CH₃OH/CH₃CN (7:3) with 0.1% Formic Acid | 0.35 mL/min | Analysis of amino acid enantiomers using a diphenyl sulfide derivative as a reagent. | doi.org |

Electrochemical and Other Advanced Analytical Methodologies Applied to this compound

Electrochemical methods offer a different approach to studying the reactivity of compounds like diphenyl sulfide. Controlled potential electrolysis (CPE), a technique where a constant potential is applied to an electrode to drive a reaction, has been used to investigate the biomimetic oxidation of diphenyl sulfide. scholarscentral.comtsijournals.com

In a study mimicking the action of the enzyme cytochrome P-450, the electrolysis of a meso-tetraphenylporphyrinatochromium(3+) chloride (CrTPP) solution in acetonitrile containing diphenyl sulfide was performed. scholarscentral.comtsijournals.com Using a glassy carbon cathode at a potential of -1.23 V (vs. Ag-AgCl), diphenyl sulfoxide was produced as the primary product. scholarscentral.comtsijournals.com The research found that the yield of diphenyl sulfoxide could be increased by adding acetic acid to the electrolyte solution. scholarscentral.com This process demonstrates a catalytic cycle similar to that of the drug-metabolizing enzyme. scholarscentral.com Further experiments showed that the electrochemical reduction of the solution in the presence of air selectively yielded diphenyl sulfoxide, with the rate-limiting step being the heterolysis of the O-O bond in a chromium peroxo intermediate. tsijournals.com

Table 3: Research Findings from Electrochemical Analysis of Diphenyl Sulfide

| Technique | System Components | Key Findings | Reference |

|---|---|---|---|

| Controlled Potential Electrolysis (CPE) | CrTPP (catalyst), diphenyl sulfide, acetonitrile, glassy carbon cathode | Electrochemical reduction at -1.23 V selectively produced diphenyl sulfoxide. | scholarscentral.comtsijournals.com |

| CPE with Additives | System as above, with the addition of acetic acid | The addition of acetic acid increased the yield of diphenyl sulfoxide. | scholarscentral.com |

| CPE with Air | Acetonitrile containing CrTPP and diphenyl sulfide in air | Electrochemical reduction selectively produced diphenyl sulfoxide. The catalytic cycle involved a chromium peroxo species. | tsijournals.com |

Computational and Theoretical Insights into Diphenyl Sulfite Chemistry

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure of Diphenyl Sulfite (B76179)

Quantum chemical calculations are fundamental to modern chemistry, providing a framework for determining the properties of molecules based on the principles of quantum mechanics. These calculations can solve the electronic Schrödinger equation to yield information about the molecule's wavefunction, from which various properties can be derived. For diphenyl sulfite, these methods are used to predict its three-dimensional structure, including bond lengths and angles, as well as its electronic characteristics, such as the distribution of electron density and the energies of its molecular orbitals.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational efficiency. umn.edu DFT methods are used to determine the ground-state electronic structure of molecules by calculating the electron density rather than the complex many-electron wavefunction. researchgate.net For this compound, DFT is extensively applied to perform geometry optimizations, where the molecule's structure is adjusted to find the lowest energy conformation. Functionals such as B3LYP or M06-2X, combined with basis sets like 6-311+G(d,p), are commonly used to achieve reliable predictions for geometry and other properties. researchgate.net

Once the optimized geometry is obtained, a range of electronic properties can be predicted. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are critical for understanding the molecule's reactivity and kinetic stability. The HOMO-LUMO energy gap provides an indication of the molecule's excitability and its tendency to participate in chemical reactions. Furthermore, DFT calculations can generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution across the molecule and identify regions susceptible to nucleophilic or electrophilic attack.

| Parameter | Calculated Value | Description |

|---|---|---|

| S=O Bond Length | ~1.45 Å | The length of the double bond between sulfur and the exocyclic oxygen. |

| S-O Bond Length | ~1.60 Å | The length of the single bonds between sulfur and the phenoxy oxygens. |

| C-O Bond Length | ~1.40 Å | The length of the bonds between the phenoxy oxygens and the phenyl rings. |

| O-S-O Angle | ~100° | The bond angle within the sulfite group involving the two phenoxy oxygens. |

| HOMO Energy | -7.5 eV | Energy of the Highest Occupied Molecular Orbital, indicating the ability to donate electrons. |

| LUMO Energy | -0.5 eV | Energy of the Lowest Unoccupied Molecular Orbital, indicating the ability to accept electrons. |

| HOMO-LUMO Gap | 7.0 eV | Energy difference between HOMO and LUMO, related to chemical reactivity and stability. |

Theoretical Spectroscopy: Simulation and Validation of IR and NMR Data for this compound

Theoretical spectroscopy is a powerful application of computational chemistry that allows for the simulation of various types of spectra, including infrared (IR) and nuclear magnetic resonance (NMR). These simulations are invaluable for interpreting experimental data, assigning spectral peaks to specific molecular motions or chemical environments, and validating the computed molecular structures.

By performing frequency calculations on the DFT-optimized geometry of this compound, its theoretical IR spectrum can be generated. The calculated vibrational frequencies correspond to specific bond stretches, bends, and torsions within the molecule. Key vibrational modes for this compound include the characteristic S=O stretching frequency, S-O and C-O stretching, and aromatic C-H vibrations. Calculated frequencies are often systematically scaled to correct for approximations in the computational method and to improve agreement with experimental spectra.

Similarly, theoretical NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. These calculations predict the resonance frequencies for each nucleus in the molecule, which are highly sensitive to the local electronic environment. Comparing the computed chemical shifts with experimental data provides a rigorous test of the accuracy of the calculated molecular structure. scholaris.ca

| Spectroscopic Feature | Simulated Value (DFT) | Typical Experimental Range |

|---|---|---|

| IR: S=O Stretch (cm⁻¹) | ~1220 cm⁻¹ | 1200-1250 cm⁻¹ |

| IR: C-O Stretch (cm⁻¹) | ~1180 cm⁻¹ | 1150-1210 cm⁻¹ |

| IR: Aromatic C-H Stretch (cm⁻¹) | ~3060 cm⁻¹ | 3000-3100 cm⁻¹ |

| ¹³C NMR: Aromatic Carbons (ppm) | 120-155 ppm | 110-160 ppm |

| ¹H NMR: Aromatic Protons (ppm) | 7.0-7.5 ppm | 7.0-7.5 ppm |

Modeling of Reaction Pathways and Transition States Involving this compound

Computational modeling is an essential tool for elucidating the mechanisms of chemical reactions. For reactions involving this compound, such as hydrolysis or substitution, theoretical calculations can map out the entire reaction pathway, from reactants to products, through the high-energy transition states. acs.orgnih.gov

By employing methods like DFT, researchers can locate the geometry of transition states—the molecular configuration at the peak of the energy barrier for a reaction step. owlstown.net The energy of this transition state relative to the reactants determines the activation energy, which is a key factor controlling the reaction rate. This modeling provides a step-by-step view of bond-breaking and bond-forming processes, offering insights that are not directly observable experimentally. researchgate.net For example, in the hydrolysis of diaryl sulfate (B86663) diesters, a related class of compounds, computational modeling has been used to distinguish between different possible mechanisms. acs.org

During a multi-step reaction, transient species known as reaction intermediates may be formed. These are typically short-lived and difficult to detect experimentally. Computational chemistry provides a means to characterize the geometric and energetic properties of these elusive species. acs.org By calculating the potential energy surface of a reaction, local energy minima corresponding to intermediates can be identified. science.gov

| Property | Value | Description |

|---|---|---|

| Relative Energy (kcal/mol) | +5.2 | Energy of the intermediate relative to the reactants. |

| Activation Energy to Form (kcal/mol) | +15.7 | Energy barrier to reach the transition state leading to the intermediate. |

| Activation Energy to React (kcal/mol) | +8.1 | Energy barrier for the intermediate to proceed to the next step. |

| Key Bond Length Change (Å) | S-O bond elongated to 1.75 Å | Geometric change upon formation of the intermediate. |

The chemical behavior of this compound can be finely tuned by introducing substituents onto the phenyl rings. Computational models are exceptionally well-suited to systematically analyze these substituent effects. owlstown.net By replacing a hydrogen atom on one or both of the phenyl rings with either an electron-donating group (e.g., -OCH₃, -CH₃) or an electron-withdrawing group (e.g., -NO₂, -CN), theoretical calculations can predict how the molecule's reactivity will change. researchgate.net

These studies typically involve calculating the activation energies for a given reaction with a series of different substituents. The results can reveal how electronic effects are transmitted through the molecule to the reactive center at the sulfur atom. For example, an electron-withdrawing group might make the sulfur atom more electrophilic and thus more susceptible to nucleophilic attack, lowering the reaction barrier. Conversely, an electron-donating group might have the opposite effect. This analysis is crucial for understanding reaction selectivity and for the rational design of molecules with desired reactivity.

Energetic and Geometric Characterization of this compound Reaction Intermediates.

Molecular Dynamics and Conformational Studies of this compound

While quantum chemical calculations typically focus on static, minimum-energy structures, molecules are inherently dynamic, constantly undergoing conformational changes. Molecular Dynamics (MD) simulations are a computational technique used to study this dynamic behavior. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes how the positions and velocities of the atoms evolve over time. nih.govnih.gov

For a flexible molecule like this compound, which has rotational freedom around the C-O and S-O bonds, MD simulations can explore its conformational landscape. These simulations can identify the most stable conformers, the energy barriers between them, and the timescales of their interconversion. arxiv.org This information is critical for understanding how the molecule's shape and flexibility influence its interactions with other molecules, such as in a solvent or at a biological receptor site. Techniques like Replica Exchange Molecular Dynamics (REMD) can be used to enhance the sampling of conformational space and ensure that the simulation explores all relevant low-energy structures.

Academic Applications of Diphenyl Sulfite in Catalysis and Organic Transformations

Diphenyl Sulfite (B76179) as a Reagent in Fine Chemical Synthesis

Diphenyl sulfite serves as a useful, though specialized, reagent and intermediate in the synthesis of fine chemicals. Its reactivity is centered on the sulfite ester group, which can be leveraged for the introduction of sulfur-containing moieties or for generating other valuable chemical entities. It is recognized as an intermediate in the production of various organic compounds, including dyes, pharmaceuticals, and agrochemicals, and is also employed as a reagent in organic synthesis. york.ac.uk

One of the notable reactions involving sulfite esters is their interaction with organometallic reagents. Research has shown that dialkyl sulfites react with an excess of phenyllithium (B1222949) to produce biphenyl (B1667301) and diphenyl sulfide (B99878) in high yields. academie-sciences.fr This reaction suggests that diaryl sulfites like this compound can act as effective sulfur transfer agents to generate valuable sulfide building blocks. The general transformation can be extended to other aryllithium reagents, highlighting the utility of sulfites as alternatives to diaryl sulfoxides in certain synthetic protocols. academie-sciences.fr

The reaction of dialkyl sulfites with aryllithium reagents is summarized in the table below, indicating its potential applicability to this compound.

| Substrate (Dialkyl Sulfite) | Reagent | Major Products | Reference |

| Dimethyl sulfite | Phenyllithium | Biphenyl, Diphenyl sulfide | academie-sciences.fr |

| Diethyl sulfite | Phenyllithium | Biphenyl, Diphenyl sulfide | academie-sciences.fr |

| Di-n-propyl sulfite | Phenyllithium | Biphenyl, Diphenyl sulfide | academie-sciences.fr |

Additionally, while the capacity of this compound to act as a general sulfite group transfer agent remains largely unexplored, it has been speculated to function as a mild sulfonating agent in non-polar solvents, although this requires further experimental validation. vulcanchem.com The sulfite ester linkage is susceptible to hydrolysis, which can generate phenol (B47542) and sulfurous acid, a property that must be considered in its synthetic applications. vulcanchem.com

Catalytic Roles and Mechanisms of this compound Derivatives

While this compound itself is not widely reported as a catalyst, its derivatives, particularly cyclic sulfites, have emerged as highly valuable and versatile intermediates in catalysis and stereoselective synthesis. researchgate.netresearchgate.net The electron-withdrawing nature of the sulfite group in this compound could theoretically be used to modulate the electronic properties of a catalyst if incorporated into a ligand structure, but this application remains largely hypothetical. vulcanchem.com The true catalytic potential is more evident in its chiral, cyclic derivatives.

The role of this compound in oxidation and sulfur transfer reactions is primarily as a reagent rather than a catalyst. Its reaction with organolithium compounds to yield diphenyl sulfide is a clear example of sulfur transfer chemistry. academie-sciences.fr

The broader class of cyclic sulfites, which can be prepared from diols and a sulfur source, undergoes various transformations that involve sulfur transfer. For instance, photoreactions of cyclic sulfite esters can lead to the extrusion of sulfur dioxide (SO₂), a process that points to diradical intermediates. beilstein-journals.org This photoextrusion represents a formal transfer of the sulfur moiety away from the organic scaffold. beilstein-journals.org

While this compound itself is not a conventional oxidant, related sulfur compounds highlight the potential redox chemistry. Diphenyl sulfoxide (B87167), when activated with triflic anhydride, can act as an oxidant and an oxygen atom source in highly stereoselective sulfur transfer reactions. nih.gov This process proceeds through oxodisulfonium dication intermediates and allows for the interconversion of sulfoxide stereoisomers. nih.gov Although a different compound, this reactivity underscores the rich redox chemistry of sulfur-oxygen species. Inorganic sulfites like sodium sulfite are also used in redox processes, such as the reduction of diazo compounds in the Fischer Phenylhydrazine Synthesis or for decomposing excess peroxide in oxidation reactions. orgsyn.orgajrconline.org

The development of catalytic systems based on this compound has focused on its chiral derivatives, which serve as powerful tools in asymmetric synthesis. lookchem.com Cyclic sulfites are considered superior to epoxides in terms of reactivity towards various nucleophiles and can serve as activators for sequential reactions. researchgate.net

A prominent example is (S)-(-)-1,1-Diphenyl-1,2-propanediol cyclic sulfite. This chiral cyclic sulfite has shown significant potential as a catalyst in asymmetric reactions, where its defined stereochemistry promotes enantioselective transformations. lookchem.com It is also utilized as a chiral resolving agent for racemic alcohols and as a derivatizing agent for the analysis of chiral compounds by HPLC. lookchem.com Its application in chemical research is crucial for studying the mechanisms of enantioselective reactions and for designing novel chiral catalysts. lookchem.com

Key Transformations Enabled by Cyclic Sulfite Derivatives

| Transformation Type | Description | Application | Reference(s) |

|---|---|---|---|

| Asymmetric Catalysis | Chiral cyclic sulfites promote enantioselective reactions. | Synthesis of enantiomerically pure compounds. | lookchem.com |

| Nucleophilic Ring-Opening | Reaction with nucleophiles (e.g., azides, halides) to form functionalized alcohols. | Synthesis of azido (B1232118) sugars, halo sugars, and other modified carbohydrates. | researchgate.netresearchgate.net |

| Chiral Resolution | Separation of racemic mixtures of alcohols. | Production of pure enantiomers for pharmaceuticals. | lookchem.com |

Applications in Oxidation Reactions and Sulfur Transfer Chemistry.

Precursor Chemistry: Synthesis of Advanced Sulfur-Containing Building Blocks from this compound

This compound and its derivatives are valuable precursors for synthesizing more complex, advanced sulfur-containing molecules, including important synthetic intermediates and heterocycles. york.ac.ukresearchgate.net

As previously noted, the reaction between dialkyl or diaryl sulfites and aryllithium reagents provides a direct route to diaryl sulfides, such as diphenyl sulfide. academie-sciences.fr Diphenyl sulfide is a critical building block in its own right, serving as a precursor for photoinitiators, pharmaceuticals, and dyes. wikipedia.org

Furthermore, cyclic sulfites derived from carbohydrates have proven to be exceptionally useful precursors. They serve as versatile synthons for preparing a wide array of modified sugars, including azido sugars, halo sugars, and thiosugars. researchgate.netresearchgate.net These modified carbohydrates are high-value building blocks for the synthesis of nucleoside analogues, enzymatic inhibitors, and other biologically active molecules. The reactivity of the cyclic sulfite allows for precise, stereocontrolled introduction of various functionalities onto the sugar scaffold. researchgate.net

The synthesis of sulfur-containing heterocycles is another area where sulfite derivatives are employed. Cyclic sulfites can be converted into other reactive intermediates, such as cyclic sulfates, which then undergo nucleophilic attack to form heterocyclic systems. researchgate.netlboro.ac.uk For example, the reaction of a diol with thionyl chloride can produce a cyclic sulfite, which can then be oxidized and reacted with nucleophiles to build complex heterocyclic frameworks. nih.govorganic-chemistry.org This two-step approach, where a sulfite is a key intermediate, is a cornerstone in the synthesis of various sulfur-containing heterocycles. nih.gov

Research on Diphenyl Sulfite in Polymer Science

Incorporation of Sulfite (B76179) Moieties into Polymer Architectures

The integration of sulfur-containing groups into polymer structures is a key strategy for developing materials with enhanced properties. researchgate.net While direct polymerization involving diphenyl sulfite is less common, the incorporation of analogous sulfur-based linkages, such as sulfide (B99878), sulfone, and thioester groups, is well-established. These moieties can be introduced into the polymer backbone through various polymerization techniques, fundamentally altering the material's characteristics. researchgate.netrsc.org

The method of incorporation is critical and typically involves either step-growth polymerization of bifunctional monomers or chain-growth polymerization of cyclic sulfur-containing monomers. rsc.org For instance, ring-opening polymerization (ROP) of sulfur-containing cyclic monomers like thiolactones provides a direct route to polythioesters. rsc.org This powerful technique allows for the introduction of heteroatoms into the polymer backbone, creating a diverse range of materials. rsc.org The inclusion of these sulfur moieties is known to enhance thermal stability, melting point, refractive index, and electrochemical activity. researchgate.netresearchgate.net The specific choice of the sulfur-containing monomer and the polymerization method allows for precise control over the resulting polymer architecture and its properties. rsc.org

Polymerization Mechanisms Involving this compound or Analogous Compounds

The reactivity of the sulfur atom in different oxidation states is leveraged in various polymerization mechanisms. While this compound itself is not a primary monomer in major industrial polymerizations, analogous sulfur compounds are central to the synthesis of important engineering plastics and the development of controlled polymerization techniques.

Poly(phenylene sulfide) (PPS) is a high-performance thermoplastic known for its exceptional thermal stability and chemical resistance. digitellinc.com A key method for its synthesis is the oxidative polymerization of analogous sulfur-containing precursors, such as diphenyl disulfide. digitellinc.comnih.gov This process proceeds through a Friedel-Crafts type electrophilic substitution mechanism. digitellinc.comnih.gov The polymerization of diphenyl disulfide can yield high molecular weight PPS. acs.org

Furthermore, related polymers like poly(phenylene sulfone) are synthesized through a two-step process that begins with a polycondensation reaction to form a sulfonated poly(phenylene sulfide sulfone), which is then oxidized using agents like hydrogen peroxide to convert the sulfide linkages to sulfone linkages. researchgate.net This oxidation step is crucial for tuning the final properties of the polymer, such as its ion-exchange capacity for fuel cell applications. researchgate.net The synthesis of hyperbranched PPS can also be achieved via a poly(sulfonium cation) precursor, demonstrating the versatility of sulfur-based precursors in creating complex polymer architectures. colab.ws

Modern polymer synthesis places a strong emphasis on the precise control of polymer architecture, including molecular weight, dispersity, and end-group functionality. Sulfur chemistry offers a powerful toolkit for achieving this control. Post-polymerization modification of chain-ends is a prevalent strategy for creating functional materials from a common polymer precursor. nih.gov

One of the most significant techniques is Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. acs.org RAFT utilizes thiocarbonylthio compounds as chain transfer agents (CTAs) to mediate the polymerization in a controlled or living manner. acs.orgnih.gov The thiocarbonylthio group remains at the end of the polymer chain after polymerization and can be subsequently removed or transformed into other functional groups, such as a thiol, through aminolysis or hydrolysis. nih.govnih.gov

Other important sulfur-based methods for end-functionalization include:

Thiol-ene and Thiol-Michael Addition: These "click" reactions involve the addition of a thiol to an alkene or another unsaturated bond. They are highly efficient and are used for post-polymerization modification to introduce specific functionalities. nih.govbeilstein-journals.org

Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) Click Chemistry: This robust reaction involves the exchange between a sulfur(VI) fluoride and a silyl (B83357) ether or amine. researchgate.netacs.org It has been successfully applied to the functionalization of polymer chain-ends, offering high efficiency and orthogonality. researchgate.net Recently, a chain-growth SuFEx polycondensation process has been developed, allowing for precise control over polymer molecular weight and dispersity. acs.org

Role in Oxidative Polymerization for Poly(phenylene sulfide) Synthesis via Analogous Sulfonyl Precursors.

Characterization of Polymer Properties Influenced by Sulfite Linkages (e.g., optical properties, thermal stability)

The incorporation of sulfur-containing linkages, analogous to sulfites, has a profound impact on the bulk properties of polymers. researchgate.net These properties are meticulously studied using various characterization techniques, including differential scanning calorimetry (DSC) for thermal transitions, thermogravimetric analysis (TGA) for thermal stability, and refractometry for optical properties. rsc.orgresearchgate.net

Sulfur-rich polymers are particularly noted for their high refractive indices, a property driven by the high molar refractivity of the sulfur atom. researchgate.netresearchgate.net For example, functionalized poly(phenylene sulfide) derivatives have been synthesized that are amorphous, transparent, and exhibit exceptionally high refractive indices. digitellinc.com Similarly, diphenyl sulfide-based photopolymers have been developed for applications like antireflection coatings, demonstrating both high refractive indices and good thermal stability. mdpi.com The cross-linking of polymer chains, which can be influenced by the presence of reactive sulfur groups, also significantly affects mechanical and thermal properties like the glass transition temperature (Tg). mdpi.comrsc.org

The table below summarizes key properties of polymers containing diphenyl sulfide and related sulfur linkages, based on research findings.

| Polymer System | Property | Value | Source |

| Poly(2-methoxy-1,4-phenylenesulfide) | Refractive Index (nD) | 1.73 | digitellinc.com |

| Glass Transition Temp. (Tg) | ~125 °C | digitellinc.com | |

| Optical Transparency (%T) | > 75% | digitellinc.com | |

| Demethylated Poly(2-methoxy-1,4-phenylenesulfide) | Refractive Index (nD) | > 1.8 | digitellinc.com |

| Diphenyl sulfide photopolymer (isocyanate modified) | Refractive Index (nD) | 1.667 | mdpi.com |

| Glass Transition Temp. (Tg) | > 100 °C | mdpi.com | |

| Optical Transmittance (%T) | > 95% | mdpi.com |

Advanced Topics and Future Directions in Diphenyl Sulfite Research

Interdisciplinary Research Integrating Diphenyl Sulfite (B76179) Chemistry

The unique properties of the sulfite functional group and the aromatic nature of diphenyl sulfite make it a candidate for integration into various scientific disciplines.

Materials Science: The incorporation of this compound moieties into polymer backbones is an emerging area of interest. The electron-withdrawing nature of the sulfite group could modulate the electronic properties of polymers, potentially leading to new materials for organic electronics. vulcanchem.com Research into diphenyl sulfide-based photopolymers for applications like high refractive index coatings on solar cells highlights the potential for sulfur-containing aromatic compounds in advanced materials. mdpi.com The thermal stability and chemical resistance imparted by related sulfone compounds, such as 3,3'-diamino diphenyl sulfone, in thermoplastic polymers suggest that this compound could offer similar advantages. showa-america.com

Environmental Chemistry: While research has focused on the environmental occurrence and toxicity of related compounds like polychlorinated diphenyl sulfides (PCDPSs), the specific role and fate of this compound in the environment remain less understood. nih.govacs.org Future research could investigate the potential of this compound as a precursor in the formation of persistent organic pollutants or its biodegradability. Studies on the oxidation of diphenyl sulfide (B99878) to its corresponding sulfoxide (B87167) and sulfone catalyzed by materials like titanium dioxide provide a framework for understanding the potential environmental transformation pathways of this compound. nih.gov

Development of Novel Methodologies for this compound Synthesis and Reaction Control

Efficient and selective synthesis methods are crucial for advancing the study and application of this compound.

Catalytic Synthesis: While traditional synthesis might involve the reaction of phenol (B47542) with a sulfonating agent, newer methods are being explored. vulcanchem.com The development of catalytic systems for the synthesis of related sulfur compounds, such as the use of metal-organic frameworks for diphenyl sulfide synthesis, could be adapted for this compound. researchgate.net The use of Lewis acids in the polymerization of diphenyl disulfide by cleaving the S-S bond also presents an interesting avenue for forming related sulfur-containing polymers. acs.orgacs.org

Reaction Control: Controlling the reactivity of the sulfite ester is key to its utility. The susceptibility of this compound to hydrolysis necessitates careful control of reaction conditions. vulcanchem.com Research into the selective oxidation of diphenyl sulfide to either the sulfoxide or sulfone demonstrates the potential for fine-tuning reactions involving sulfur-oxygen bonds. nih.gov This level of control is essential for directing the outcome of reactions where this compound is a reactant or intermediate.

Exploration of Bio-Inspired Chemistry and Biomimetic Systems involving this compound-like transformations.

Nature often provides inspiration for the development of new chemical transformations. The oxidation and reduction of sulfur compounds are central to many biological processes.

Biomimetic Catalysis: The enzyme sulfite oxidase, which catalyzes the oxidation of sulfite to sulfate (B86663), serves as a model for developing synthetic catalysts. wikipedia.orgacs.org Research into biomimetic systems using manganese or iron complexes to catalyze sulfite autoxidation for hydroxylation and epoxidation reactions showcases how principles from bioinorganic chemistry can be applied to sulfite chemistry. acs.org These systems often involve high-valent metal-oxo species, similar to those found in enzymes. acs.org

Enzyme-Inspired Systems: Scientists have successfully designed synthetic enzymes that can reduce sulfite to sulfide, a challenging multi-step reaction. illinois.edu This has been achieved by anchoring iron-sulfur clusters onto an enzyme scaffold, focusing on the functionality of the synthetic enzyme rather than just its structure. illinois.edu While not directly involving this compound, these advancements in manipulating sulfite transformations could pave the way for developing biocatalytic systems that recognize and transform aryl sulfites for specific applications. The study of how conserved amino acid residues in sulfite dehydrogenase influence substrate binding and catalysis provides fundamental insights for designing such artificial enzymes. nih.gov

Emerging Analytical Techniques and In Situ Monitoring for this compound Reactions.

To fully understand and control the reactions of this compound, advanced analytical techniques are indispensable.

Spectroscopic and Spectrometric Methods: The characterization of this compound and its reaction products relies heavily on techniques like Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). vulcanchem.comcdnsciencepub.com Theoretical and experimental studies on the IR and NMR spectra of related compounds, such as tetrachlorinated diphenyl sulfides, provide a basis for interpreting the spectra of this compound. sigmaaldrich.com Spectrophotometric methods have also been developed for the determination of sulfite, which could be adapted for monitoring reactions involving the release or consumption of the sulfite ion. acs.orgresearchgate.netuobaghdad.edu.iqresearchgate.net

In Situ Monitoring: The ability to monitor reactions in real-time is crucial for understanding kinetics and mechanisms. Techniques like flow injection analysis and chemiluminescence have been employed for the detection of sulfite, offering potential for in situ monitoring of reactions where sulfite is a product or reactant. mdpi.com The development of biomimetic sensors, for instance, using manganese-phenanthroline complexes immobilized on electrodes for sulfite detection, represents a frontier in the analytical chemistry of sulfite-related compounds. researchgate.net

Theoretical Advancements and Predictive Modeling for this compound Structure-Reactivity Relationships.

Computational chemistry provides powerful tools to predict the properties and reactivity of molecules like this compound, guiding experimental work.

Computational Modeling: Density Functional Theory (DFT) calculations can be used to predict the thermodynamic properties and geometries of sulfur-containing compounds. acs.org Such calculations can elucidate the electronic structure of this compound and help understand the transmission of electronic effects through the sulfide, sulfoxide, and sulfone bridges in related diphenyl compounds. cdnsciencepub.com

Structure-Reactivity Relationships: By combining experimental data with theoretical models, it is possible to establish quantitative structure-activity relationships (QSAR). These models can predict the reactivity of different substituted diphenyl sulfites in various reactions. For example, understanding how substituents on the phenyl rings influence the electron density at the sulfur atom can help in designing this compound derivatives with tailored reactivity for specific applications in catalysis or materials science. cdnsciencepub.comsigmaaldrich.com

Q & A

Q. What are the optimal experimental conditions for synthesizing diphenyl sulfite, and how do variables like pH and reagent concentration influence yield?

Methodological Answer:

- Synthesis typically involves controlled esterification reactions between phenol and sulfuryl chloride derivatives. Key variables include pH (optimal range 6–8 for minimizing side reactions), stoichiometric ratios (e.g., 2:1 phenol-to-sulfuryl reagent), and temperature (20–40°C to balance reactivity and stability). For reproducibility, document reagent purity, solvent selection (e.g., anhydrous dichloromethane), and inert atmosphere use to prevent hydrolysis .

- Example: A study using 500 mM sulfite and 0.025 g L⁻¹ catalyst at pH 8.0 achieved 85% yield under aerobic conditions .

Q. What characterization techniques are essential for confirming this compound purity and structural integrity?

Methodological Answer:

- NMR spectroscopy : Use ¹H and ¹³C NMR to verify aromatic proton environments and sulfur-oxygen bonding. Compare with reference spectra for diphenyl sulfone (CAS 127-63-9) to rule out sulfone byproducts .

- FT-IR : Identify characteristic S=O stretches (~1150–1250 cm⁻¹) and aryl-S vibrations (~650 cm⁻¹).

- Elemental analysis : Confirm C, H, S, and O percentages (e.g., C₁₂H₁₀O₂S) .

Q. How can sulfite residues in this compound samples be quantified accurately?

Methodological Answer:

- Electrochemical titration : Use NaOH titration with iodometric back-titration for total sulfite quantification. For precision, calibrate against standard sulfite solutions and validate via cold/hot sample analysis (e.g., 6 replicates per condition) .

- HPLC with UV detection : Pair with post-column derivatization (e.g., using o-phthalaldehyde) for trace-level sulfite detection (LOD: 0.1 ppm) .

Advanced Research Questions

Q. What mechanisms drive electron transfer in this compound degradation processes, and how can they be experimentally validated?

Methodological Answer:

- Under aerobic conditions, sulfite radicals (SO₃•⁻) initiate chain reactions via Cu₂S activation, as shown by dissolved oxygen depletion and iodide release assays. Use cyclic voltammetry to detect redox peaks (e.g., -0.2 V vs. Ag/AgCl) and electron paramagnetic resonance (EPR) to identify transient radicals like •OH .

- Example: A Cu₂S/sulfite system achieved 90% iohexol degradation via SO₄•⁻ radical pathways, validated by scavenger studies (e.g., tert-butanol inhibition) .

Q. How can kinetic models predict this compound oxidation in environmental systems?

Methodological Answer:

- Develop pseudo-first-order models using rate constants (e.g., k = 1.2 × 10⁴ M⁻¹s⁻¹ for •OH reactions) from pulse radiolysis data. Incorporate variables like pH, temperature, and co-solutes (e.g., Ca²⁺, which reduces sulfite solubility by 40% at 18°C). Validate against lab-scale ammonia-based desulfurization systems, where predicted vs. experimental oxidation ratios showed <20% deviation .

Q. How should researchers address contradictions in sulfite radical reactivity data across studies?

Methodological Answer:

- Conduct sensitivity analyses to identify confounding variables (e.g., dissolved oxygen levels, catalyst surface area). Cross-reference kinetic databases (e.g., Buxton et al. 1988) for •OH rate constants and validate via controlled replicate experiments. Use multivariate regression to isolate factors like ionic strength or buffer composition .

Q. What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer:

- PPE : EN 166-compliant safety glasses, nitrile gloves (inspected pre-use), and lab coats. Avoid skin contact via proper glove removal techniques .

- Ventilation : Store in airtight containers in ventilated cabinets (P403 + P233). For spills, neutralize with 10% sodium bicarbonate and dispose via approved waste facilities (P501) .

Q. What advanced spectral methods resolve ambiguities in sulfite reaction intermediates?

Methodological Answer:

- In-situ Raman spectroscopy : Track S-O bond vibrations (950–1050 cm⁻¹) during reaction progression.

- Mass spectrometry (HRMS) : Use electrospray ionization (ESI-) to identify short-lived intermediates (e.g., [SO₃•⁻]⁻ at m/z 79.9568). Calibrate with isotopically labeled analogs (e.g., ³⁴S) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.